molecular formula C22H24N4O2S B1239979 2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide

2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide

Cat. No. B1239979
M. Wt: 408.5 g/mol
InChI Key: LDTACDBKWNCJPQ-UHFFFAOYSA-N
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Description

2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide is a quinoxaline derivative.

Scientific Research Applications

Antimicrobial Activity

A study by Gul et al. (2017) on a related class of compounds, 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, demonstrated significant antimicrobial activity against various microbial species. These compounds were synthesized through a series of conversions and screened for antimicrobial and hemolytic activity, revealing their potential as antimicrobial agents with relatively low toxicity (Gul et al., 2017).

Antifungal Agents

Bardiot et al. (2015) identified 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents, particularly effective against Candida and Aspergillus species. This research highlighted the importance of specific structural modifications, like the introduction of a gem-dimethyl group, for improving stability while maintaining antifungal activity (Bardiot et al., 2015).

Antileishmanial Agent

Sahu et al. (2002) synthesized novel quinoline derivatives, including 2-(2-Methylquinolin-4-ylamino)-N-phenylacetamide, demonstrating significant antileishmanial activity. This compound outperformed the standard antileishmanial drug in reducing parasite load in hamster models, suggesting its potential as an effective antileishmanial agent (Sahu et al., 2002).

Anticancer Potential

Othman et al. (2019) explored a series of quinoline derivatives for their anticancer activity. Their study involved the synthesis and evaluation of these compounds against different human cancer cell lines, indicating the potential of quinoline derivatives in cancer therapy (Othman et al., 2019).

Other Applications

Additional studies have looked into the structural aspects and properties of related compounds, as well as their synthesis and characterization for various applications, including as inhibitors of malaria (Werbel et al., 1986), antifungal agents (Bardiot et al., 2015), and even in the study of Japanese encephalitis (Ghosh et al., 2008).

properties

Product Name

2-[[3-(2,6-dimethyl-4-morpholinyl)-2-quinoxalinyl]thio]-N-phenylacetamide

Molecular Formula

C22H24N4O2S

Molecular Weight

408.5 g/mol

IUPAC Name

2-[3-(2,6-dimethylmorpholin-4-yl)quinoxalin-2-yl]sulfanyl-N-phenylacetamide

InChI

InChI=1S/C22H24N4O2S/c1-15-12-26(13-16(2)28-15)21-22(25-19-11-7-6-10-18(19)24-21)29-14-20(27)23-17-8-4-3-5-9-17/h3-11,15-16H,12-14H2,1-2H3,(H,23,27)

InChI Key

LDTACDBKWNCJPQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)C2=NC3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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